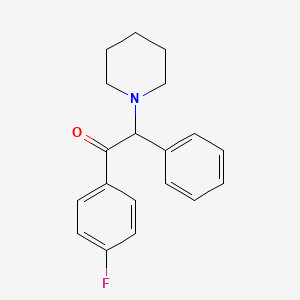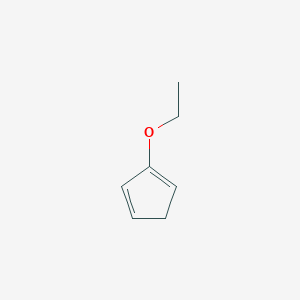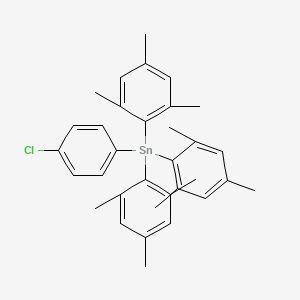
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H33ClSn. This compound is characterized by the presence of a tin atom bonded to a 4-chlorophenyl group and three 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of 4-chlorophenylmagnesium bromide with tris(2,4,6-trimethylphenyl)tin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Reduced tin species and corresponding organic products.
Substitution: New organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro-tris(2,4,6-trimethylphenyl)stannane
- Tris(2,4,6-trimethylphenyl)stannane
Uniqueness
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88259-32-9 |
|---|---|
Fórmula molecular |
C33H37ClSn |
Peso molecular |
587.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.C6H4Cl.Sn/c3*1-7-4-8(2)6-9(3)5-7;7-6-4-2-1-3-5-6;/h3*4-5H,1-3H3;2-5H; |
Clave InChI |
LKDZTBIFZYRGOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Sn](C2=CC=C(C=C2)Cl)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


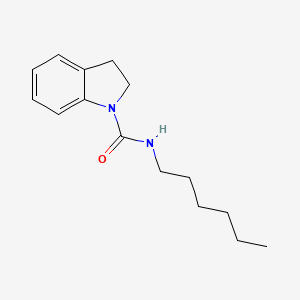
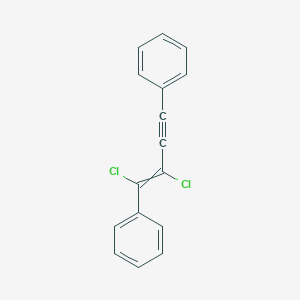
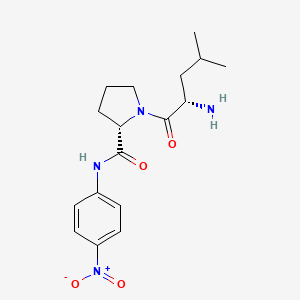
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
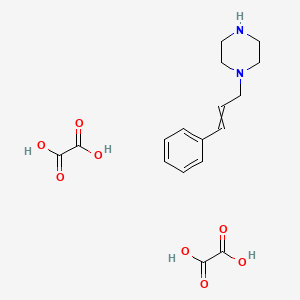
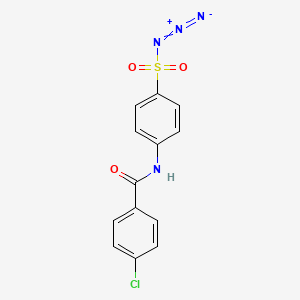
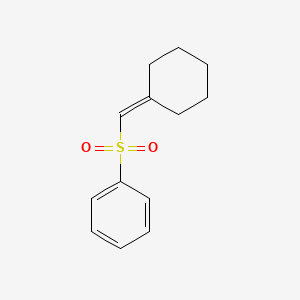
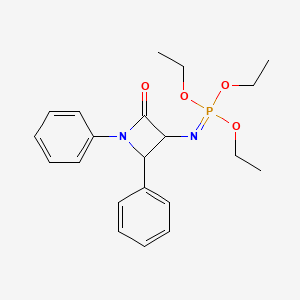

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
